

Biosynthesis of Vinylglycine and Related Analogs in Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Vinylglycine

Cat. No.: B1582818

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylglycine and its derivatives, a class of non-proteinogenic amino acids, are of significant interest due to their activity as mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes. This technical guide provides an in-depth overview of the known biosynthetic pathways of vinylglycine-related compounds in natural sources, with a primary focus on the well-characterized biosynthesis of methoxyvinylglycine (AMB) in *Pseudomonas aeruginosa* and rhizobitoxine in *Bradyrhizobium elkanii*. Direct biosynthetic pathways for vinylglycine itself are not well-elucidated, with its natural occurrence primarily documented in the mushroom *Rhodophyllus nidorosus*. This guide details the enzymatic steps, precursor molecules, and genetic organization of these pathways. Furthermore, it provides comprehensive experimental protocols for key analytical and biochemical procedures, and summarizes the available quantitative data to serve as a resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction

Vinylglycine (2-amino-3-butenoic acid) is the simplest α -vinylic amino acid and a potent inhibitor of various PLP-dependent enzymes, including transaminases.^[1] Its natural occurrence is limited, with the D-enantiomer being produced by the mushroom *Rhodophyllus nidorosus*.^[1] While the direct biosynthetic pathway in this fungus remains uncharacterized,

significant insights into the biosynthesis of vinylglycine-like structures have been gained from studying related vinyl ether-containing amino acids in bacteria.

This guide focuses on two key examples:

- Methoxyvinylglycine (AMB): A vinyl ether amino acid from *Pseudomonas aeruginosa* with antibacterial properties.^[2] Its biosynthesis is a well-studied example of a non-ribosomal peptide synthetase (NRPS) pathway.^[3]
- Rhizobitoxine: An enol-ether amino acid produced by *Bradyrhizobium elkanii*, a nitrogen-fixing symbiont of legumes.^[4] It plays a role in the symbiotic relationship by inhibiting ethylene biosynthesis in the host plant.^[4]

Understanding these pathways provides a framework for discovering novel enzymes and biosynthetic strategies, and for the potential engineered biosynthesis of vinylglycine and its analogs for therapeutic applications.

Biosynthesis of Methoxyvinylglycine (AMB) in *Pseudomonas aeruginosa*

The biosynthesis of L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) is orchestrated by the amb gene cluster (ambA-E). The pathway commences with glutamate and involves a series of modifications on a non-ribosomal peptide synthetase (NRPS) assembly line.^[3]

Genetic Organization and Key Enzymes

The amb gene cluster encodes for a transporter (AmbA) and four biosynthetic enzymes:

Gene	Protein	Function
ambB	AmbB	A mono-modular NRPS responsible for alanine activation and condensation. [5]
ambC	AmbC	A non-heme iron, α -ketoglutarate-dependent oxygenase that catalyzes the hydroxylation of the glutamate β -carbon.
ambD	AmbD	A non-heme iron, α -ketoglutarate-dependent oxygenase that catalyzes the hydroxylation of the glutamate γ -carbon.
ambE	AmbE	A di-modular NRPS with an O-methyltransferase (MT) domain, responsible for glutamate activation, methylation, and final product release.

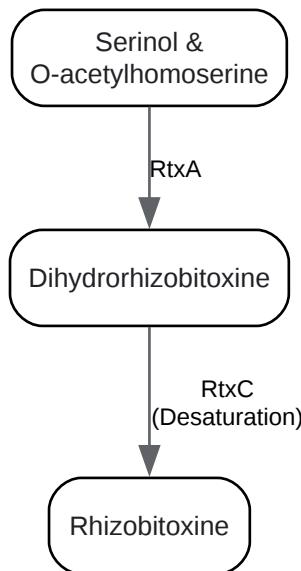
Proposed Biosynthetic Pathway

The biosynthesis of AMB is proposed to occur as a dipeptide, alanyl-AMB, which is then released.

Proposed biosynthetic pathway of Alanyl-AMB.

Biosynthesis of Rhizobitoxine in *Bradyrhizobium elkanii*

Rhizobitoxine is an enol-ether amino acid that enhances nodulation in some legumes by inhibiting the host's ethylene production.[\[4\]](#) Its biosynthesis involves the rtx gene cluster.


Genetic Organization and Key Enzymes

The key genes identified for rhizobitoxine biosynthesis are:

Gene	Protein	Function
rtxA	Dihydrorhizobitoxine synthase	A multifunctional enzyme with aminotransferase and O-acetylhomoserine sulfhydrylase homologous domains, responsible for the synthesis of dihydrorhizobitoxine.[6][7]
rtxC	Dihydrorhizobitoxine desaturase	A fatty acid desaturase-like enzyme that catalyzes the final desaturation step to form the vinyl ether moiety of rhizobitoxine.[6][7]

Proposed Biosynthetic Pathway

The final step in rhizobitoxine biosynthesis is the conversion of dihydrorhizobitoxine to rhizobitoxine.

[Click to download full resolution via product page](#)

Final steps in the proposed rhizobitoxine biosynthetic pathway.

Quantitative Data

Quantitative data on the biosynthesis of vinylglycine and its analogs are limited. The following tables summarize the available information.

Table 1: Production of Methoxyvinylglycine in *P. aeruginosa*

Strain	Condition	Titer (mg/L)	Reference
<i>P. aeruginosa</i> PAO1	-	~0.55	[8]
<i>P. aeruginosa</i> PA14	-	~0.55	[8]
<i>P. aeruginosa</i> PAO1	+ 50 μ M β -hydroxydecanoic acid	~1.51	[8]

Table 2: Enzyme Inhibition by Rhizobitoxine

Enzyme	Source	Inhibitor	Ki (μ M)	Reference
1-Aminocyclopropane-1-carboxylate synthase (ACC synthase)	Tomato	Rhizobitoxine	0.025	[9]
β -cystathionase	<i>E. coli</i> DH52	Rhizobitoxine	3	[9]

No kinetic data (Km, kcat) for the biosynthetic enzymes of AMB or rhizobitoxine were found in the reviewed literature.

Experimental Protocols

In Vitro Reconstitution of Methoxyvinylglycine (AMB) Biosynthesis

This protocol describes a "one-pot" assay to reconstitute the biosynthesis of alanyl-AMB from its precursors using purified enzymes.

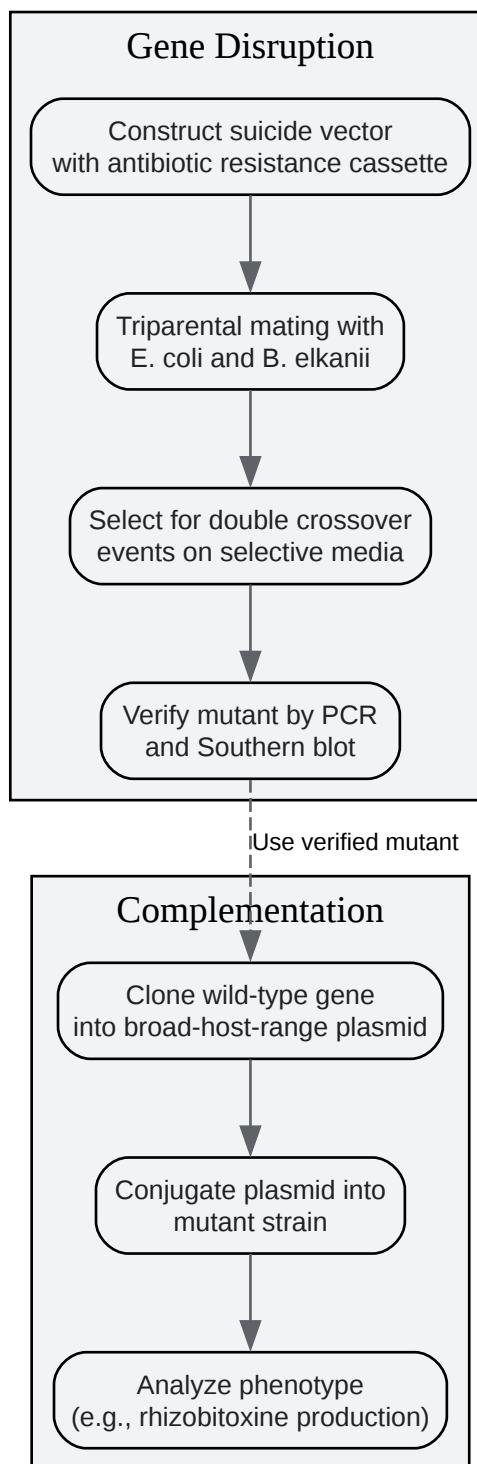
Workflow:

[Click to download full resolution via product page](#)

Workflow for the in vitro one-pot assay of AMB biosynthesis.

Methodology:

- Protein Purification:
 - Express AmbB, AmbC, AmbD, and AmbE as His-tagged fusion proteins in *E. coli*.
 - Purify the proteins using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
- One-Pot Reaction Mixture (50 μ L):
 - HEPES buffer (50 mM, pH 7.5)
 - Purified AmbB (2 μ M)
 - Purified AmbC (2 μ M)
 - Purified AmbD (2 μ M)
 - Purified AmbE (2 μ M)
 - L-Glutamate (1 mM)
 - L-Alanine (1 mM)


- ATP (2 mM)
- S-adenosyl-methionine (SAM) (2 mM)
- MgCl₂ (10 mM)
- (NH₄)₂Fe(SO₄)₂ (100 µM)
- α-ketoglutarate (α-KG) (200 µM)
- DTT (1 mM)

- Reaction Incubation:
 - Incubate the reaction mixture at 30°C for 4-6 hours.
- Reaction Quenching and Sample Preparation:
 - Quench the reaction by adding 50 µL of methanol.
 - Centrifuge to pellet the precipitated proteins.
 - Analyze the supernatant.
- Product Analysis:
 - Analyze the sample by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
 - Monitor for the expected mass of alanyl-AMB (m/z 203.1026 [M+H]⁺).

Gene Disruption and Complementation in *Bradyrhizobium elkanii*

This protocol outlines the general steps for creating a gene knockout mutant of a rhizobitoxine biosynthesis gene (e.g., *rtxC*) and subsequent complementation to confirm gene function.[\[6\]](#) [\[10\]](#)

Workflow:

[Click to download full resolution via product page](#)

Workflow for gene disruption and complementation in *B. elkanii*.

Methodology:

- Construction of the Gene Disruption Vector:
 - Clone the upstream and downstream flanking regions of the target gene (e.g., *rtxC*) into a suicide vector (e.g., pJQ200SK).[10]
 - Insert an antibiotic resistance cassette (e.g., a nonpolar *aph* cartridge for kanamycin resistance) between the flanking regions.[6]
- Triparental Mating:
 - Introduce the suicide vector into an *E. coli* donor strain.
 - Perform a triparental mating with the *E. coli* donor strain, an *E. coli* helper strain (e.g., containing pRK2013), and the recipient *Bradyrhizobium elkanii* strain.[10]
- Selection of Mutants:
 - Select for single-crossover transconjugants on agar plates containing the appropriate antibiotics for the recipient strain and the suicide vector.
 - Select for double-crossover mutants by plating on media containing sucrose (the *sacB* gene on the suicide vector is lethal in the presence of sucrose).
- Verification of Mutants:
 - Confirm the gene disruption by PCR using primers flanking the insertion site.
 - Further verify the disruption and the absence of the wild-type allele by Southern blot analysis.
- Complementation:
 - Clone the full-length wild-type gene and its promoter into a broad-host-range plasmid (e.g., a pLAFR1 derivative).
 - Introduce this complementation plasmid into the verified mutant strain by conjugation.

- Assess the restoration of the wild-type phenotype (e.g., rhizobitoxine production) by LC-MS analysis of culture supernatants.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final product, confirming the biosynthetic pathway.[\[11\]](#)

Methodology:

- Culture Conditions:
 - Grow the producing organism (*P. aeruginosa* or *B. elkanii*) in a defined minimal medium.
 - Supplement parallel cultures with either an unlabeled precursor (control) or a stable isotope-labeled precursor (e.g., [¹³C]-glutamate or [¹⁵N]-glutamate for AMB biosynthesis).
[\[11\]](#)
- Extraction and Analysis:
 - After a suitable incubation period, harvest the culture supernatant and/or cell pellet.
 - Extract the target metabolite (AMB or rhizobitoxine).
 - Analyze the purified compound by mass spectrometry (MS).
- Data Interpretation:
 - Compare the mass spectra of the metabolite from the labeled and unlabeled cultures.
 - An increase in the mass of the molecular ion corresponding to the incorporation of the stable isotope confirms that the labeled precursor is part of the biosynthetic pathway.

Conclusion

The biosynthesis of vinylglycine-related natural products, such as methoxyvinylglycine and rhizobitoxine, provides valuable models for understanding the enzymatic machinery capable of producing these potent enzyme inhibitors. The NRPS-based pathway for AMB and the

desaturase-catalyzed formation of rhizobitoxine highlight distinct and sophisticated biochemical strategies. While the direct biosynthesis of vinylglycine in its primary natural source remains to be elucidated, the knowledge and experimental approaches detailed in this guide offer a solid foundation for future investigations into this and other novel biosynthetic pathways. The continued exploration of these pathways will undoubtedly uncover new enzymatic tools and opportunities for the synthetic biology-driven production of valuable bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine. | Semantic Scholar [semanticscholar.org]
- 2. In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into the substrate-bound condensation domains of non-ribosomal peptide synthetase AmbB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in *Bradyrhizobium elkanii* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational Insights into Amide Bond Formation Catalyzed by the Condensation Domain of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorimetric Detection of the Adenylation Activity in Nonribosomal Peptide Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biosynthesis of Vinylglycine and Related Analogs in Natural Sources: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582818#biosynthesis-of-vinylglycine-in-natural-sources>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com